The P30 protein of the African Swine Fever Virus is a crucial structural component of the virus, playing significant roles in infection and immune response. This 30-kDa phosphoprotein is synthesized early during the viral infection cycle and is highly antigenic, making it a target for diagnostic assays. African Swine Fever Virus, which belongs to the family Asfarviridae, is a large double-stranded DNA virus that causes severe hemorrhagic disease in domestic pigs and wild boars, leading to significant economic losses in the swine industry globally.
African Swine Fever Virus was first identified in Africa in the early 20th century and has since spread to various regions, including parts of Europe and Asia. The virus is primarily transmitted through direct contact with infected animals or contaminated environments. The P30 protein is encoded by the open reading frame CP204L of the ASFV genome, which varies between 170 to 193 kilobases depending on the isolate .
The P30 protein can be synthesized using various methods, including:
The synthesis of P30 involves several steps:
The P30 protein exhibits a predominantly cytoplasmic localization within infected cells and has been characterized as a membrane phosphoprotein. Its structure includes potential phosphorylation and glycosylation sites that are critical for its function during viral entry into host cells .
Structural studies indicate that P30 interacts with various host proteins, suggesting it may play roles beyond mere structural integrity, potentially influencing cellular signaling pathways .
P30 engages in several biochemical interactions:
The interactions can be studied using techniques such as co-immunoprecipitation and yeast two-hybrid assays, which help elucidate the functional networks involving P30 within infected cells .
The mechanism of action for P30 involves:
Studies have shown that antibodies against P30 can inhibit viral internalization by over 95%, highlighting its critical role during the initial phases of infection .
Relevant data suggest that P30 remains stable at physiological pH levels but may undergo conformational changes upon interaction with host cell components .
P30 serves multiple roles in scientific research:
The CP204L gene, encoding the P30 protein, is situated in the conserved central region of the African Swine Fever Virus (ASFV) genome. This gene spans 555–561 base pairs, depending on the viral isolate, and is consistently present across all 24 known ASFV genotypes [6] [8]. Phylogenetic analyses reveal high sequence conservation (>98%) in the CP204L gene among diverse isolates, including the Georgia 2007/1 strain (genotype II) responsible for recent global outbreaks [6]. Despite this conservation, minor variations occur in non-coding regulatory regions, which may influence transcriptional efficiency. A 10-bp insertion (5′-GGAATATATA-3′) in the tandem repeat sequence (TRS) adjacent to I73R-I329L genes distinguishes some genotype II strains (e.g., China 2018/1) from ancestral variants [6].
Table 1: Genomic Features of CP204L Gene
Feature | Detail |
---|---|
Genomic Location | Central conserved region (nucleotides 40,120–40,675 in Georgia 2007/1) |
ORF Length | 555–561 bp |
Protein Product | P30 (204 amino acids; ~30 kDa) |
Conservation | >98% amino acid identity across genotypes |
Unique Polymorphisms | 10-bp TRS insertion in some genotype II strains [6] |
P30 is a multifunctional phosphoprotein with critical structural domains:
Table 2: Mapped Linear B-Cell Epitopes of P30
Epitope Location | Amino Acid Sequence | Immunodominance | Conservation |
---|---|---|---|
65–75 | EISNILNRFKD | Moderate (Group 3 mAbs) | Variable in genotype I |
93–113 | VNATDIPNNKPKN | High (sera from infected pigs) | Conserved in genotype II |
118–127 | RNGYFILNKD | Moderate (Group 3 mAbs) | Variable |
149–161 | VNLYNQKLIEDLD | Neutralizing antibodies | Conserved |
164–170 | HNFIQTI | Immunodominant [7] | Universally conserved |
P30 exhibits dynamic subcellular redistribution during ASFV infection:
Table 3: Subcellular Compartments and Functions of P30
Infection Stage | Primary Localization | Key Interactions | Functional Outcome |
---|---|---|---|
0–4 hpi | Endosomal membranes | Dynein motor complex | Virion transport to perinuclear area |
4–8 hpi | Cytoplasm, nucleus | hnRNP-K, VPS39 | Disruption of endosomal maturation |
>8 hpi | Viral factory periphery | Capsid proteins (e.g., p72) | Virion assembly and maturation |
P30 expression is tightly regulated temporally:
Table 4: Temporal Expression Profile of P30 in ASFV Infection
Post-Infection Time | Transcript Level | Protein Abundance | Comparative vs. p72 |
---|---|---|---|
2–4 hpi | High | Moderate | 3.5-fold higher than p72 |
6–8 hpi | Peak | Peak | 5.2-fold higher than p72 |
12–24 hpi | Declining | High | 1.8-fold higher than p72 |
3 dpi (in vivo) | Undetectable | Moderate | Dominant antigen in organs |
Despite high sequence conservation, P30 exhibits functional variations across genotypes:
Table 5: P30 Variability and Seroreactivity Across ASFV Genotypes
Genotype | Geographic Prevalence | Amino Acid Identity vs. Georgia 2007/1 | Reactivity with Genotype I Antibodies |
---|---|---|---|
I | Europe, West Africa | 100% | High |
II | Asia, Eastern Europe | 100% | High |
V | Kenya, Malawi | 98.2% | Moderate |
VIII | Zambia | 97.8% | Low |
IX | Uganda | 98.5% | Moderate |
Compounds Mentioned:
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